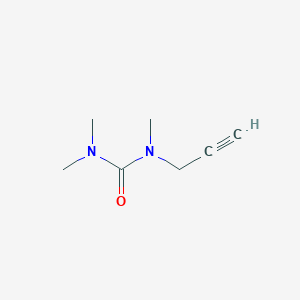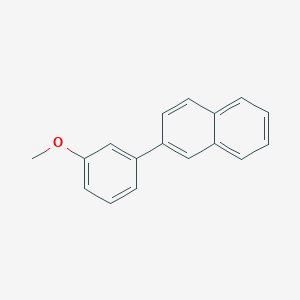
2-amino-6-(1-aminobutan-2-yloxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6-(1-aminobutan-2-yloxy)benzonitrile is an organic compound with the molecular formula C11H14N2O This compound is characterized by the presence of an amino group, a benzonitrile group, and a propoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-(1-aminobutan-2-yloxy)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-Amino-6-hydroxybenzonitrile with 1-chloromethylpropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help achieve large-scale production with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-6-(1-aminobutan-2-yloxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of 2-nitro-6-(1-aminomethyl-propoxy)-benzonitrile.
Reduction: Formation of 2-Amino-6-(1-aminomethyl-propoxy)-benzylamine.
Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-amino-6-(1-aminobutan-2-yloxy)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-amino-6-(1-aminobutan-2-yloxy)benzonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The propoxy group may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-methoxybenzonitrile: Similar structure but with a methoxy group instead of a propoxy group.
2-Amino-6-ethoxybenzonitrile: Contains an ethoxy group instead of a propoxy group.
2-Amino-6-(1-aminomethyl-ethoxy)-benzonitrile: Similar structure with an ethoxy group and an additional amino group.
Uniqueness
2-amino-6-(1-aminobutan-2-yloxy)benzonitrile is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The combination of amino, nitrile, and propoxy groups provides a versatile scaffold for further functionalization and exploration in various research fields.
Propiedades
Fórmula molecular |
C11H15N3O |
|---|---|
Peso molecular |
205.26 g/mol |
Nombre IUPAC |
2-amino-6-(1-aminobutan-2-yloxy)benzonitrile |
InChI |
InChI=1S/C11H15N3O/c1-2-8(6-12)15-11-5-3-4-10(14)9(11)7-13/h3-5,8H,2,6,12,14H2,1H3 |
Clave InChI |
LVLFRRQGUDYCCE-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN)OC1=CC=CC(=C1C#N)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-Cyclopentyl-3-ethyl-N-[(pyridin-3-yl)methyl]-1H-indazol-6-amine](/img/structure/B8597371.png)
![5-[(1-Benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8597387.png)


